molecular formula C11H17NO2 B176129 (R)-1-Boc-2-Ethynylpyrrolidine CAS No. 130418-90-5

(R)-1-Boc-2-Ethynylpyrrolidine

Cat. No. B176129
M. Wt: 195.26 g/mol
InChI Key: MKFYNQAKTJFISL-VIFPVBQESA-N
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Description

(R)-1-Boc-2-Ethynylpyrrolidine, commonly known as BEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BEP is a pyrrolidine derivative that is commonly used as a building block in the synthesis of various compounds.

Scientific Research Applications

Enantioselective Synthesis

  • Palladium-Catalyzed α-Arylation : The enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied, showcasing the compound's role in the synthesis of chiral molecules. Techniques such as in situ React IR spectroscopic monitoring, development of a catalytic asymmetric lithiation-Negishi coupling reaction, and applications in synthesizing natural products like (R)-crispine A and (S)-nicotine highlight its importance in asymmetric synthesis and pharmaceutical applications (Barker et al., 2011).

Chiral Building Blocks

  • Boron Trifluoride Etherate-Assisted Synthesis : (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, synthesized via the ring opening of ethylene oxide, serves as a chiral building block for the synthesis of enantiomerically pure compounds. This showcases its application in creating complex chiral molecules for research and development purposes (Deng & Mani, 2005).

Alkaloid Synthesis

  • Copper Mediated Organolithium Reagents : The synthesis of scalemic 2-pyrrolidinylcuprates from N-Boc-pyrrolidine and their application in the synthesis of alkaloids demonstrates the role of (R)-1-Boc-2-Ethynylpyrrolidine in producing biologically active compounds. This process facilitates the synthesis of enantioenriched alkaloids such as (+)-heliotridane and (+)-tashiromine, which have significant pharmaceutical implications (Dieter et al., 2005).

Novel Ligand Application

  • Synthesis and Application of Chiral Diamine Ligands : The development of novel chiral diamine ligands from N-Boc pyrrolidine and their application in asymmetric lithiation-substitution reactions demonstrate the compound's utility in creating new catalytic systems for synthetic chemistry applications (Li, Schenkel, & Kozlowski, 2000).

properties

IUPAC Name

tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYNQAKTJFISL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437478
Record name (R)-1-Boc-2-Ethynylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-2-Ethynylpyrrolidine

CAS RN

130418-90-5
Record name (R)-1-Boc-2-Ethynylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred cold (minus 78° C.) solution of l-(tert-butoxycarbonyl)-2-(2,2-dibromoethenyl) pyrrolidine (7.81 g, 22 mmol) in THF (200 mL) was added n-BuLi (1.59 M in hexane, 28 mL, 44 mmol) over 10 min, and the stirring was continued for 2 hr at the same temp. The reaction was quenched by the addition of sat. NH4Cl and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, and evaporated. The residue was chromatographed on silica-gel with n-hexane-AcOEt (10:1, v/v) as eluent to give 4.15 g (97%) 1-(tert-butoxycarbonyl)-2-ethynyl pyrrolidine as a light yellow oil. 1H-NMR (CDCl3) δ 1.48 (9 H, s), 1.82–2.21 (4 H, m), 3.30–3.45 (2 H, m), 4.41–4.52 (1 H, m).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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